Secoisolariciresinol diglucoside

描述

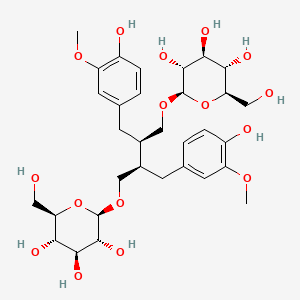

Structure

3D Structure

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O16/c1-43-21-9-15(3-5-19(21)35)7-17(13-45-31-29(41)27(39)25(37)23(11-33)47-31)18(8-16-4-6-20(36)22(10-16)44-2)14-46-32-30(42)28(40)26(38)24(12-34)48-32/h3-6,9-10,17-18,23-42H,7-8,11-14H2,1-2H3/t17-,18-,23+,24+,25+,26+,27-,28-,29+,30+,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVBJPHMDABKJV-PGCJWIIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(COC2C(C(C(C(O2)CO)O)O)O)C(CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@H](CC3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432760 | |

| Record name | Secoisolariciresinol diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158932-33-3 | |

| Record name | Secoisolariciresinol diglucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158932-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Secoisolariciresinol diglucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158932333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Secoisolariciresinol diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SECOISOLARICIRESINOL DIGLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9281L29MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Secoisolariciresinol Diglucoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secoisolariciresinol diglucoside (SDG) is a prominent phytoestrogen, belonging to the lignan class of polyphenols. It has garnered significant scientific interest due to its potent antioxidant properties and its role as a precursor to the mammalian lignans, enterodiol and enterolactone, which are produced by the gut microbiota upon ingestion of SDG.[1][2] These metabolites are implicated in a range of health benefits, including protective effects against certain cancers, cardiovascular diseases, and diabetes.[1][3] This technical guide provides an in-depth overview of the natural sources of SDG, its distribution within those sources, and detailed methodologies for its extraction and quantification.

Natural Sources and Distribution of this compound

SDG is found in a variety of plant-based foods, but its concentration varies significantly among different sources.

Primary Natural Sources

Flaxseed (Linum usitatissimum) is unequivocally the most abundant natural source of SDG.[4][5] It contains significantly higher concentrations of lignans, with SDG being the principal one, than any other known food source, estimated to be 75 to 800 times greater than in other oil seeds, cereals, legumes, fruits, and vegetables.[5][6]

Other notable, albeit less concentrated, sources of SDG include:

-

Sunflower seeds

-

Sesame seeds[7]

-

Pumpkin seeds[7]

-

Legumes[8]

-

Whole grains[8]

-

Certain fruits and vegetables[8]

-

Coffee and tea[8]

Distribution within the Source

In its primary source, flaxseed, SDG is not uniformly distributed. The majority of the SDG content is concentrated in the seed coat, also known as the hull.[4][9] The flaxseed kernel, which is rich in oil, contains very little SDG.[9] This localization is a critical consideration for efficient extraction and for the formulation of SDG-rich products. In flaxseed, SDG exists predominantly in a complexed form, esterified with 3-hydroxy-3-methylglutaric acid (HMGA) and other phenolic compounds, forming a lignan macromolecule.[10][11]

Quantitative Analysis of this compound

The concentration of SDG can vary depending on the plant cultivar, growing conditions, and processing methods. The following tables summarize the quantitative data for SDG content in various sources.

| Source | Plant Part | SDG Content (mg/g dry weight) | Reference(s) |

| Flaxseed (Linum usitatissimum) | Whole Seed | 6.0 - 13.3 | [12][13] |

| Flaxseed (Linum usitatissimum) | Hull | 16.4 - 33.9 | [12] |

| Sesame Seed (White) | Whole Seed | 7.36 | [12] |

| Sesame Seed (Black) | Whole Seed | 3.10 | [12] |

| Rye | - | 0.067 | [12] |

| Pomegranate | Twigs | 0.0458 | [12] |

| Carob | Seed Flour | 0.0016 - 0.017 | [12] |

Table 1: this compound Content in Various Plant Sources

| Product | SDG Content (µM/g of Dry Weight) | Reference(s) |

| Breads with Flax | 0.06 - 1.98 | [14] |

| Flax Cookies | 0.26 - 2.93 | [14] |

| Flax Bagels | 0.26 - 2.93 | [14] |

| Flax Muffins | 0.26 - 2.93 | [14] |

Table 2: this compound Content in Commercial Baked Goods

Experimental Protocols

The extraction and quantification of SDG from plant materials, particularly flaxseed, require specific methodologies to liberate the compound from its complexed form and to accurately measure its concentration.

Protocol 1: Extraction and Hydrolysis of SDG from Flaxseed

This protocol is a common method for the extraction and subsequent hydrolysis of the SDG complex to yield free SDG.

1. Defatting of Flaxseed:

- Flaxseed is first ground to a fine powder.

- The ground flaxseed is then defatted using a Soxhlet extractor with n-hexane for approximately 2 hours at 70°C.[12] This step is crucial to remove the oil, which can interfere with subsequent extraction steps.

2. Extraction of the Lignan Complex:

- The defatted flaxseed meal is extracted with a mixture of aqueous alcohol, typically 70-100% ethanol or methanol.[15] A common solvent system is a 1:1 (v/v) mixture of 1,4-dioxane and ethanol.[13]

- The extraction can be performed at room temperature with agitation or at elevated temperatures to improve efficiency.[11]

3. Alkaline Hydrolysis:

- To liberate SDG from its esterified form within the lignan macromolecule, alkaline hydrolysis is performed.[4]

- The crude extract is treated with an aqueous solution of a base, such as sodium hydroxide (e.g., 1 M NaOH) or sodium methoxide (e.g., 0.1 mmol/L).[5][12]

- The hydrolysis is typically carried out at an elevated temperature (e.g., 40-60°C) for a defined period (e.g., 1-24 hours) with agitation.[5][12]

4. Neutralization and Purification:

- Following hydrolysis, the solution is neutralized with an acid, such as hydrochloric acid.[12]

- The neutralized solution can then be further purified using techniques like solid-phase extraction (SPE) with C18 cartridges or column chromatography on Sephadex LH-20 to enrich the SDG fraction.[4][16]

Protocol 2: Quantification of SDG by High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used analytical technique for the quantification of SDG.[17][18]

1. Chromatographic System:

- A standard HPLC system equipped with a UV or photodiode array (PDA) detector is used.

2. Column:

- A reversed-phase C18 column is typically employed for the separation of SDG.[17]

3. Mobile Phase:

- A common mobile phase is a gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 1% acetic acid) to improve peak shape.[5][9] A typical isocratic mobile phase is acetonitrile:1% aqueous acetic acid (15:85, v/v).[5]

4. Detection:

- SDG is detected by its UV absorbance, typically at a wavelength of 280 nm.[5]

5. Quantification:

- Quantification is performed by comparing the peak area of SDG in the sample to a calibration curve generated from a pure SDG standard.[9]

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of SDG in plants begins with the amino acid phenylalanine and proceeds through the phenylpropanoid pathway. The following diagram illustrates the key steps leading to the formation of SDG.

Caption: Biosynthetic pathway of this compound (SDG).

General Experimental Workflow for SDG Analysis

The following diagram outlines the typical workflow for the extraction and quantification of SDG from a plant matrix.

Caption: General experimental workflow for SDG analysis.

References

- 1. This compound of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals [frontiersin.org]

- 4. Patented techniques for the extraction and isolation of secoisolari-ciresinol diglucoside from flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. The flaxseed lignan this compound decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Quantitation of the lignan this compound in baked goods containing flax seed or flax meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Purification of this compound with column chromatography on a sephadex LH-20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

The Biosynthesis of Secoisolariciresinol Diglucoside (SDG) in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secoisolariciresinol diglucoside (SDG) is a prominent lignan found in high concentrations in flaxseed (Linum usitatissimum), recognized for its significant potential in human health and as a precursor for the synthesis of valuable bioactive compounds. Understanding its biosynthesis is critical for metabolic engineering efforts aimed at enhancing its production in plants or developing microbial production platforms. This technical guide provides an in-depth overview of the SDG biosynthesis pathway, presenting key enzymatic steps, quantitative data on enzyme kinetics, and detailed experimental protocols for the characterization of this pathway. Visualizations of the pathway and experimental workflows are provided to facilitate a comprehensive understanding.

The Core Biosynthetic Pathway of this compound

The biosynthesis of SDG originates from the general phenylpropanoid pathway, which provides the monolignol precursor, coniferyl alcohol. The pathway to SDG then proceeds through a series of enzymatic reactions, primarily involving stereospecific coupling and subsequent reductions and glycosylations.

The key steps are:

-

Oxidative Coupling of Coniferyl Alcohol: Two molecules of coniferyl alcohol undergo stereospecific oxidative coupling to form pinoresinol. This reaction is catalyzed by a dirigent protein (DP) and a laccase. The stereochemistry of the resulting pinoresinol is crucial for the subsequent steps.

-

Reduction of Pinoresinol to Lariciresinol: Pinoresinol is then reduced to lariciresinol. This reaction is the first of two reductive steps catalyzed by pinoresinol-lariciresinol reductase (PLR) , an NADPH-dependent enzyme.

-

Reduction of Lariciresinol to Secoisolariciresinol (SECO): Lariciresinol is further reduced to secoisolariciresinol (SECO), the aglycone of SDG. This second reduction is also catalyzed by pinoresinol-lariciresinol reductase (PLR) .

-

Glycosylation of Secoisolariciresinol: The final step in SDG biosynthesis is the sequential glycosylation of SECO. This process is catalyzed by UDP-glycosyltransferases (UGTs) , which transfer glucose moieties from UDP-glucose to the hydroxyl groups of SECO. In flax, the key enzyme responsible for this two-step glycosylation is UGT74S1 . It first converts SECO to secoisolariciresinol monoglucoside (SMG) and then SMG to this compound (SDG).

The overall biosynthetic pathway is depicted in the following diagram:

Quantitative Data on Key Enzymes

The efficiency and regulation of the SDG biosynthetic pathway are governed by the kinetic properties of its constituent enzymes. Below are tables summarizing the available quantitative data for the key enzymes, pinoresinol-lariciresinol reductase (PLR) and UDP-glycosyltransferase UGT74S1.

Table 1: Kinetic Parameters of Pinoresinol-Lariciresinol Reductase (PLR) from Linum Species

| Substrate | Enzyme Source | Km (µM) | Vmax (pkat/mg protein) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| (+)-Pinoresinol | Linum perenne | 1.8 ± 0.3 | 12.8 ± 0.5 | - | - | [1] |

| (-)-Pinoresinol | Linum perenne | 3.5 ± 0.5 | 9.8 ± 0.4 | - | - | [1] |

| (+)-Lariciresinol | Linum perenne | 2.5 ± 0.4 | 10.5 ± 0.6 | - | - | [1] |

| (-)-Lariciresinol | Linum perenne | 1.2 ± 0.2 | 15.2 ± 0.8 | - | - | [1] |

| (-)-Pinoresinol | Linum album | 4.6 ± 0.6 | 13.5 ± 0.7 | - | - | [1] |

| (+)-Lariciresinol | Linum album | 3.2 ± 0.5 | 11.2 ± 0.5 | - | - | [1] |

Table 2: Kinetic Parameters and Optimal Conditions for UGT74S1 from Linum usitatissimum

| Parameter | Value | Reference |

| Substrate | Secoisolariciresinol (SECO) | [2] |

| Km (SECO) | 79 ± 12 µM | [2] |

| Vmax | 1.12 ± 0.05 nkat/mg protein | [2] |

| kcat | 0.063 s-1 | [2] |

| kcat/Km | 800 M-1s-1 | [2] |

| Optimal pH | 8.0 | [2] |

| Optimal Temperature | 30 °C | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the SDG biosynthesis pathway.

Enzyme Assay for Pinoresinol-Lariciresinol Reductase (PLR)

This protocol is adapted from studies on PLR from various plant sources.

Objective: To determine the enzymatic activity of PLR by monitoring the consumption of NADPH in the presence of pinoresinol or lariciresinol.

Materials:

-

Recombinant or purified PLR enzyme

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

NADPH solution (10 mM in buffer)

-

Pinoresinol or Lariciresinol stock solution (10 mM in DMSO)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing:

-

850 µL of 100 mM potassium phosphate buffer (pH 7.0)

-

100 µL of 10 mM NADPH solution

-

Sufficient amount of purified PLR enzyme

-

-

Incubate the mixture at 30°C for 5 minutes to pre-warm.

-

Initiate the reaction by adding 50 µL of the 10 mM substrate stock solution (pinoresinol or lariciresinol).

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes. The rate of NADPH oxidation is directly proportional to the enzyme activity.

-

Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

UDP-Glo™ Glycosyltransferase Assay for UGT74S1

This protocol is based on the method used for the kinetic characterization of UGT74S1 from Linum usitatissimum.[2]

Objective: To measure the activity of UGT74S1 by quantifying the amount of UDP produced during the glycosylation reaction.

Materials:

-

Purified recombinant UGT74S1 enzyme

-

Phosphate buffer (50 mM, pH 8.0)

-

UDP-Glucose solution (10 mM in water)

-

Secoisolariciresinol (SECO) stock solution (variable concentrations in DMSO)

-

UDP-Glo™ Glycosyltransferase Assay kit (Promega)

-

Luminometer

Procedure:

-

Prepare the enzyme reaction mixture in a microcentrifuge tube:

-

5 µg of purified UGT74S1 protein

-

10 µL of 1 mM UDP-Glucose

-

Variable concentrations of SECO (e.g., 0-500 µM)

-

50 mM phosphate buffer (pH 8.0) to a final volume of 50 µL.

-

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop the reaction by adding 50 µL of the UDP-Glo™ Detection Reagent.

-

Incubate at room temperature for 60 minutes to allow the luminescent signal to develop.

-

Transfer the mixture to a white, opaque 96-well plate.

-

Measure the luminescence using a luminometer.

-

Generate a standard curve with known concentrations of UDP to quantify the amount of UDP produced in the enzymatic reaction.

Extraction and HPLC Quantification of this compound (SDG)

This protocol outlines a general workflow for the extraction and quantification of SDG from flaxseed.

Objective: To extract SDG from flaxseed and quantify its concentration using High-Performance Liquid Chromatography (HPLC).

Workflow Diagram:

References

Secoisolariciresinol Diglucoside: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secoisolariciresinol diglucoside (SDG), a prominent lignan found in flaxseed, has garnered significant attention for its potential health benefits, including antioxidant, anti-inflammatory, and phytoestrogenic activities. A thorough understanding of its chemical structure and stereochemistry is paramount for elucidating its mechanism of action and for the development of novel therapeutics. This technical guide provides an in-depth analysis of the chemical architecture of SDG, including its stereochemical configuration. It details experimental methodologies for its extraction, purification, and structural characterization, and presents key quantitative data in a clear, tabular format. Furthermore, this guide illustrates the metabolic and signaling pathways associated with SDG's biological activity using Graphviz diagrams.

Chemical Structure and Stereochemistry

This compound (IUPAC name: (2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediyl bis-β-D-glucopyranoside) is a glycosylated lignan with the chemical formula C₃₂H₄₆O₁₆ and a molecular weight of 686.7 g/mol .[1] The core of the molecule is the aglycone, secoisolariciresinol (SECO), which consists of a dibenzylbutane skeleton. Specifically, it is a symmetrical dimer where two 3-(4-hydroxy-3-methoxyphenyl)propyl units are linked at the C8 and C8' positions.[2]

The stereochemistry of the chiral centers at C8 and C8' is of critical importance. The naturally predominant and biologically active form of SDG possesses the (8R,8'R) or (2R,3R) configuration.[3] Two glucose moieties are attached to the hydroxyl groups at the C9 and C9' positions via β-glycosidic linkages.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediyl bis-β-D-glucopyranoside | [4] |

| CAS Number | 158932-33-3 | [4] |

| Chemical Formula | C₃₂H₄₆O₁₆ | [1] |

| Molecular Weight | 686.7 g/mol | [1] |

| Stereochemistry | (8R,8'R) or (2R,3R) | [3] |

Quantitative Spectroscopic Data

The structural elucidation of SDG has been primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The complete assignment of the ¹H and ¹³C NMR spectra provides a detailed fingerprint of the molecule's structure.

Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound

Data extracted from Chimichi et al., Magnetic Resonance in Chemistry, 1999.[2]

| Atom No. | ¹H Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| Aglycone Moiety | |||

| 7, 7' | 2.58 (dd) | 13.5, 5.5 | 39.4 |

| 2.50 (dd) | 13.5, 8.0 | ||

| 8, 8' | 1.82 (m) | 46.2 | |

| 9, 9' | 3.68 (dd) | 9.5, 5.5 | 74.8 |

| 3.38 (dd) | 9.5, 7.0 | ||

| 1, 1' | - | - | 133.2 |

| 2, 2' | 6.79 (d) | 8.0 | 113.3 |

| 3, 3' | - | - | 148.1 |

| 4, 4' | - | - | 145.4 |

| 5, 5' | 6.66 (d) | 8.0 | 115.9 |

| 6, 6' | 6.65 (s) | 122.3 | |

| OCH₃ | 3.81 (s) | 56.4 | |

| Glucoside Moiety | |||

| 1'' | 4.28 (d) | 7.5 | 104.3 |

| 2'' | 3.10 (t) | 8.0 | 75.2 |

| 3'' | 3.28 (t) | 9.0 | 78.0 |

| 4'' | 3.19 (t) | 9.0 | 71.7 |

| 5'' | 3.25 (m) | 77.9 | |

| 6'' | 3.80 (dd) | 12.0, 2.0 | 62.8 |

| 3.62 (dd) | 12.0, 5.5 |

Experimental Protocols

Extraction and Isolation of this compound from Flaxseed

The following protocol is a synthesized methodology based on established procedures for the extraction and purification of SDG from flaxseed.[5][6][7]

References

- 1. Emerging Roles of Vascular Cell Adhesion Molecule-1 (VCAM-1) in Immunological Disorders and Cancer [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. On-line liquid-chromatography-nuclear magnetic resonance spectroscopy-mass spectrometry coupling for the separation and characterization of this compound isomers in flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. iosrjournals.org [iosrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound with Antioxidant Capacity from Flaxseed: A Study on Microwave-Assisted Germination Optimization | MDPI [mdpi.com]

The Intestinal Crucible: A Technical Guide to the Metabolism of Secoisolariciresinol Diglucoside by Human Gut Microbiota

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secoisolariciresinol diglucoside (SDG), a prominent lignan found in flaxseed, is a biologically inert precursor to the mammalian enterolignans, enterodiol (ED) and enterolactone (EL). The conversion of SDG into these bioactive metabolites is exclusively mediated by the enzymatic machinery of the human gut microbiota. This transformation is a critical determinant of the physiological effects associated with dietary lignan consumption, which include potential roles in hormone-dependent cancer prevention, cardiovascular health, and antioxidant and anti-inflammatory responses. Understanding the intricate metabolic pathway, the microbial consortia involved, and the downstream cellular signaling events is paramount for the development of novel therapeutics and functional foods. This technical guide provides an in-depth overview of the microbial metabolism of SDG, detailing the key enzymatic steps, the identified bacterial species, pharmacokinetic data of the resulting metabolites, and the experimental protocols to study these processes.

The Metabolic Pathway of this compound

The conversion of SDG to the bioactive enterolignans, enterodiol and enterolactone, is a multi-step process carried out by a diverse consortium of anaerobic bacteria residing in the human colon.[1] This metabolic cascade involves four primary enzymatic reactions: deglycosylation, demethylation, dehydroxylation, and dehydrogenation.[1][2]

The initial and obligatory step is the deglycosylation of SDG, where the two glucose moieties are cleaved off to yield secoisolariciresinol (SECO).[2] This is followed by sequential demethylation of the methoxy groups on the SECO molecule.[2] Subsequently, dehydroxylation occurs, leading to the formation of enterodiol (ED).[2] Finally, enterodiol can be oxidized via dehydrogenation to form enterolactone (EL).[2] It is important to note that inter-individual variations in the gut microbiota composition can lead to significant differences in the production of these enterolignans.[3]

Visualization of the Metabolic Pathway

Caption: Metabolic conversion of SDG to enterolignans.

The Microbial Players: Key Bacterial Species in SDG Metabolism

A variety of bacterial species, primarily from the Firmicutes and Bacteroidetes phyla, have been identified as key players in the metabolism of SDG. The specific enzymatic capabilities for each metabolic step are distributed across different members of the gut microbial community.

| Metabolic Step | Involved Bacterial Species/Strains | Reference |

| Deglycosylation | Bacteroides distasonis, Bacteroides fragilis, Bacteroides ovatus, Clostridium cocleatum, Clostridium sp. SDG-Mt85-3Db | [2] |

| Demethylation | Butyribacterium methylotrophicum, Eubacterium callanderi, Eubacterium limosum, Peptostreptococcus productus, Peptostreptococcus sp. SDG-1 | [1][2] |

| Dehydroxylation | Clostridium scindens, Eggerthella lenta, Eubacterium sp. SDG-2 | [1][2] |

| Dehydrogenation | ED-Mt61/PYG-s6 | [2] |

Pharmacokinetics of SDG Metabolites

Following the microbial conversion of SDG in the colon, the resulting enterolignans, SECO, ED, and EL, are absorbed into the bloodstream. Their pharmacokinetic profiles have been characterized in human studies, revealing a time-dependent appearance of these metabolites in circulation.

| Metabolite | Time to Maximum Concentration (Tmax) | Elimination Half-life (t1/2) | Reference | | :--- | :--- | :--- | | Secoisolariciresinol (SECO) | 5-7 hours | 4.8 hours |[4] | | Enterodiol (ED) | 12-24 hours | 4.4 - 9.4 hours |[4][5] | | Enterolactone (EL) | 19.7 - 36 hours | 12.6 - 13.2 hours |[4][5] |

Downstream Signaling Pathways

The biological activities of enterodiol and enterolactone are attributed to their ability to modulate various cellular signaling pathways. Their structural similarity to endogenous estrogens allows them to interact with estrogen receptors, while their phenolic nature confers antioxidant properties.

Estrogenic Signaling Pathway

Enterolignans are classified as phytoestrogens due to their ability to bind to estrogen receptors (ERα and ERβ) and elicit estrogenic or anti-estrogenic effects. This interaction can influence the expression of estrogen-responsive genes, potentially impacting hormone-dependent processes.

Caption: Estrogenic signaling pathway of enterolignans.

Antioxidant Signaling Pathway (Nrf2-ARE)

Enterolignans can exert antioxidant effects by scavenging reactive oxygen species (ROS) and by upregulating the expression of antioxidant enzymes through the Nrf2-ARE signaling pathway.

Caption: Antioxidant signaling pathway of enterolignans.

Anti-inflammatory Signaling Pathway (NF-κB)

Enterolignans have been shown to possess anti-inflammatory properties by inhibiting the pro-inflammatory NF-κB signaling pathway.

Caption: Anti-inflammatory signaling of enterolignans.

Experimental Protocols

In Vitro Anaerobic Fermentation of SDG with Human Fecal Microbiota

This protocol describes a general procedure for the in vitro fermentation of SDG using human fecal samples to simulate the colonic environment.

Materials:

-

Fresh human fecal samples from healthy donors

-

Anaerobic phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Basal fermentation medium (containing peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl)

-

This compound (SDG)

-

Anaerobic chamber or jars with gas packs (e.g., 80% N₂, 10% CO₂, 10% H₂)

-

Sterile, anaerobic culture tubes or vials

-

Incubator shaker

Procedure:

-

Fecal Slurry Preparation:

-

Within 2 hours of collection, homogenize fresh fecal samples (e.g., 1:5 w/v) in anaerobic phosphate buffer inside an anaerobic chamber.

-

Filter the slurry through sterile cheesecloth to remove large particulate matter. This filtrate serves as the fecal inoculum.

-

-

Fermentation Setup:

-

Prepare the basal fermentation medium and dispense it into sterile, anaerobic culture tubes inside the anaerobic chamber.

-

Add SDG to the desired final concentration (e.g., 100 µM).

-

Inoculate the medium with the fecal slurry (e.g., 10% v/v).

-

Seal the tubes tightly.

-

-

Incubation:

-

Incubate the tubes at 37°C with gentle shaking for a specified time course (e.g., 0, 12, 24, 48 hours).

-

-

Sample Collection:

-

At each time point, remove an aliquot of the fermentation broth.

-

Centrifuge to pellet the bacterial cells.

-

Collect the supernatant for metabolite analysis. Store at -80°C until analysis.

-

Analysis of SDG Metabolites by HPLC-MS/MS

This protocol provides a general framework for the quantification of SDG and its metabolites from in vitro fermentation samples or biological fluids.

Materials:

-

Acetonitrile (ACN), methanol (MeOH), water (LC-MS grade)

-

Formic acid or acetic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Analytical standards for SDG, SECO, ED, and EL

Procedure:

-

Sample Preparation (Supernatant):

-

Thaw the fermentation supernatant.

-

Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. Condition the SPE cartridge with MeOH and then water. Load the sample, wash with water, and elute the metabolites with MeOH or ACN.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 50% MeOH).

-

-

HPLC Separation:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over several minutes to elute the compounds of interest.

-

Flow Rate: 0.2-0.4 mL/min

-

Column Temperature: 40°C

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the specific precursor-to-product ion transitions for each analyte using analytical standards.

-

-

Quantification:

-

Generate a standard curve using the analytical standards.

-

Quantify the metabolites in the samples by comparing their peak areas to the standard curve.

-

Experimental Workflow Visualization

Caption: General experimental workflow for SDG metabolism.

Conclusion

The metabolism of this compound by the human gut microbiota is a complex and highly individualized process that is fundamental to the bioactivation of dietary lignans. A thorough understanding of the microbial species involved, the enzymatic transformations, the pharmacokinetics of the resulting enterolignans, and their downstream cellular effects is crucial for harnessing their therapeutic potential. The methodologies and data presented in this technical guide provide a comprehensive resource for researchers and professionals in the fields of nutrition, microbiology, and drug development to further investigate the intricate interplay between diet, the gut microbiome, and human health. Future research should focus on elucidating the complete enzymatic pathways within specific bacterial strains and exploring the impact of various host and environmental factors on SDG metabolism.

References

- 1. Human intestinal bacteria capable of transforming this compound to mammalian lignans, enterodiol and enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phylogeny of human intestinal bacteria that activate the dietary lignan this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intestinal Bacterial Communities That Produce Active Estrogen-Like Compounds Enterodiol and Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of secoisolariciresinol-diglycoside the dietary precursor to the intestinally derived lignan enterolactone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of enterolignans in healthy men and women consuming a single dose of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Secoisolariciresinol Diglucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secoisolariciresinol diglucoside (SDG) is a prominent lignan phytoestrogen found in high concentrations in flaxseed. Following oral ingestion, SDG undergoes extensive metabolism by the gut microbiota, leading to the formation of the biologically active mammalian lignans, enterodiol (ED) and enterolactone (EL). These metabolites are credited with a range of health-promoting effects, including antioxidant, anti-inflammatory, and phytoestrogenic activities, which have been linked to a reduced risk of several chronic diseases. A thorough understanding of the pharmacokinetics and bioavailability of SDG is paramount for its development as a nutraceutical or therapeutic agent. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of SDG and its key metabolites, supported by quantitative data, detailed experimental protocols, and visual representations of the core biological processes.

Pharmacokinetics of this compound and its Metabolites

The pharmacokinetic profile of SDG is characterized by the sequential appearance of its metabolites in systemic circulation. Following oral administration, SDG is hydrolyzed to its aglycone, secoisolariciresinol (SECO), which is then converted by intestinal bacteria to enterodiol and subsequently to enterolactone.[1][2] These metabolites are then absorbed and can be measured in the bloodstream.[1][2]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for SECO, enterodiol, and enterolactone after oral administration of SDG in humans. The data are compiled from studies involving healthy postmenopausal women and other healthy volunteers, demonstrating a clear dose-dependent relationship for some parameters.[1][3][4]

Table 1: Serum Pharmacokinetics of Secoisolariciresinol (SECO) in Healthy Postmenopausal Women After a Single Oral Dose of SDG [1][3]

| Dose of SDG (mg) | Cmax (ng/mL) | Tmax (h) | Elimination Half-life (h) | AUCinf (ng·h/mL) |

| 50 | 18.9 ± 10.1 | 6.4 ± 1.1 | 4.8 ± 1.0 | 211 ± 107 |

| 86 | 38.5 ± 14.9 | 6.8 ± 1.3 | 4.8 ± 0.9 | 405 ± 158 |

| 172 | 82.1 ± 39.5 | 6.4 ± 1.1 | 4.9 ± 0.8 | 864 ± 419 |

Data are presented as mean ± SD. Cmax: Maximum serum concentration; Tmax: Time to reach maximum concentration; AUCinf: Area under the concentration-time curve from time zero to infinity.

Table 2: Serum Pharmacokinetics of Enterodiol (ED) in Healthy Adults After a Single Oral Dose of SDG [1][3][4]

| Study Population | Dose of SDG | Cmax (nmol/L) | Tmax (h) | Elimination Half-life (h) | AUC (nmol·h/L) |

| Postmenopausal Women | 50 mg | 49.3 ± 29.8 | 16.8 ± 4.2 | 9.4 ± 2.1 | 826 ± 499 |

| Postmenopausal Women | 86 mg | 88.1 ± 42.1 | 16.5 ± 4.0 | 9.5 ± 2.2 | 1478 ± 706 |

| Postmenopausal Women | 172 mg | 178 ± 85 | 16.2 ± 3.8 | 9.6 ± 2.3 | 2992 ± 1429 |

| Healthy Volunteers | 1.31 µmol/kg | 85.9 ± 56.4 | 14.8 ± 5.1 | 4.4 ± 1.3 | 966 ± 639 |

Data are presented as mean ± SD. Note that units and study populations differ between sources.

Table 3: Serum Pharmacokinetics of Enterolactone (EL) in Healthy Adults After a Single Oral Dose of SDG [1][3][4]

| Study Population | Dose of SDG | Cmax (nmol/L) | Tmax (h) | Elimination Half-life (h) | AUC (nmol·h/L) |

| Postmenopausal Women | 50 mg | 62.4 ± 35.1 | 28.8 ± 6.2 | 13.2 ± 3.1 | 1489 ± 837 |

| Postmenopausal Women | 86 mg | 112 ± 63 | 28.4 ± 6.0 | 13.3 ± 3.2 | 2673 ± 1508 |

| Postmenopausal Women | 172 mg | 227 ± 127 | 28.0 ± 5.8 | 13.4 ± 3.3 | 5406 ± 3051 |

| Healthy Volunteers | 1.31 µmol/kg | 93.1 ± 59.9 | 19.7 ± 6.2 | 12.6 ± 5.6 | 1762 ± 1117 |

Data are presented as mean ± SD. Note that units and study populations differ between sources.

Experimental Protocols

Quantification of SDG Metabolites in Human Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of SECO, ED, and EL in human plasma, based on methodologies described in the literature.[1]

a. Sample Preparation: Solid-Phase Extraction (SPE)

-

Plasma Collection: Collect whole blood in heparinized tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

-

Internal Standard Addition: Thaw plasma samples on ice. To 500 µL of plasma, add an appropriate internal standard (e.g., deuterated analogs of the analytes).

-

Enzymatic Hydrolysis: To deconjugate glucuronidated and sulfated metabolites, add 50 µL of β-glucuronidase/sulfatase from Helix pomatia to each sample. Incubate at 37°C for 18 hours.

-

Protein Precipitation: Precipitate proteins by adding 500 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Solid-Phase Extraction:

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the supernatant from the protein precipitation step onto the conditioned cartridge.

-

Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities.

-

Elute the analytes with 3 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 10% to 90% B over 10 minutes, followed by a 5-minute re-equilibration at initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for SECO, ED, EL, and their internal standards.

-

In Vivo Pharmacokinetic Study Design (Human)

The following outlines a typical design for a clinical study to evaluate the pharmacokinetics of SDG, based on published research.[1][2]

-

Subject Recruitment: Recruit healthy volunteers (e.g., postmenopausal women to minimize hormonal fluctuations). Exclude individuals with a history of gastrointestinal diseases, recent antibiotic use, or those on medications known to interfere with drug metabolism.

-

Dietary Control: Instruct subjects to follow a low-lignan diet for at least one week prior to and during the study to minimize baseline levels of enterolignans.

-

Dosing: Administer a single oral dose of SDG in capsule form after an overnight fast. Multiple dosing groups can be included to assess dose-proportionality.

-

Blood Sampling: Collect serial blood samples at pre-defined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 36, 48, and 72 hours) post-dose.

-

Urine Collection: Collect urine over specified intervals (e.g., 0-12h, 12-24h, 24-48h, 48-72h) to determine the extent of urinary excretion of the metabolites.

-

Sample Processing and Analysis: Process blood samples to obtain plasma and analyze plasma and urine samples for SECO, ED, and EL concentrations using a validated LC-MS/MS method as described above.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, elimination half-life, AUC) using non-compartmental analysis software.

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic conversion of SDG by gut microbiota.

Experimental Workflow for a Human Pharmacokinetic Study

Caption: Workflow for a human pharmacokinetic study of SDG.

Simplified Signaling Pathway: Inhibition of NF-κB by SDG Metabolites

Caption: Inhibition of the NF-κB signaling pathway by SDG metabolites.[5]

Conclusion

The pharmacokinetics of this compound are primarily dictated by the metabolic activity of the gut microbiota, which transform it into the systemically available and biologically active enterolignans, enterodiol and enterolactone. The absorption of these metabolites is efficient, with detectable serum concentrations for up to 72 hours post-ingestion. The provided pharmacokinetic data and experimental protocols offer a robust foundation for researchers and drug development professionals working with SDG. The visualization of the metabolic and signaling pathways further elucidates the mechanisms underlying the physiological effects of this promising natural compound. Further research should continue to explore the factors influencing the inter-individual variability in SDG metabolism and the full spectrum of its molecular targets.

References

- 1. Metabolism of secoisolariciresinol-diglycoside the dietary precursor to the intestinally derived lignan enterolactone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of enterolignans in healthy men and women consuming a single dose of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The flaxseed lignan this compound decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Properties of Secoisolariciresinol Diglucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant properties of Secoisolariciresinol diglucoside (SDG), a prominent lignan found in flaxseed. This document details the experimental methodologies used to evaluate its antioxidant capacity, summarizes key quantitative data, and illustrates the underlying signaling pathways and experimental workflows.

Direct Radical Scavenging Activity

SDG exhibits significant direct antioxidant activity by scavenging various free radicals. This has been demonstrated through several well-established in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidant compounds. The stable DPPH radical has a deep violet color which turns to a pale yellow upon reduction by an antioxidant.

Experimental Protocol:

-

Preparation of DPPH Solution: A stock solution of 0.1 mM DPPH is prepared in methanol or ethanol and stored in the dark.

-

Sample Preparation: SDG is dissolved in the same solvent as the DPPH solution to create a series of concentrations.

-

Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the SDG solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solutions is measured spectrophotometrically at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [((Abs_control - Abs_sample)) / Abs_control] x 100

The IC50 value, the concentration of SDG required to scavenge 50% of the DPPH radicals, is then determined. Synthetic SDG has been shown to scavenge DPPH with an IC50 value of 78.9 μg/ml.[1] SDG and its aglycone, secoisolariciresinol (SECO), were found to be effective antioxidants against DPPH at concentrations of 25-200μM.[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ is generated by reacting ABTS with potassium persulfate. In the presence of an antioxidant, the radical is reduced, leading to a loss of color.

Experimental Protocol:

-

Preparation of ABTS•+ Solution: A stock solution of ABTS is mixed with potassium persulfate and left in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. The solution is then diluted to an absorbance of approximately 0.70 at 734 nm.

-

Sample Preparation: SDG is prepared in a range of concentrations.

-

Reaction: A small volume of the SDG solution is added to a larger volume of the diluted ABTS•+ solution.

-

Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Hydroxyl Radical (•OH) Scavenging Assay

The hydroxyl radical is a highly reactive oxygen species. This assay determines the ability of SDG to scavenge these radicals, often generated by the Fenton reaction or photolysis of hydrogen peroxide.

Experimental Protocol (using HPLC):

-

Generation of Hydroxyl Radicals: Hydroxyl radicals are generated by the photolysis of hydrogen peroxide (H2O2) with ultraviolet (UV) light.

-

Radical Trapping: Salicylic acid is used to trap the generated hydroxyl radicals, which results in the formation of 2,3-dihydroxybenzoic acid (2,3-DHBA) and 2,5-dihydroxybenzoic acid (2,5-DHBA).

-

Reaction with SDG: SDG at various concentrations (e.g., 25 to 2000 µg/mL) is added to the reaction mixture before UV irradiation.

-

Quantification by HPLC: The amounts of 2,3-DHBA and 2,5-DHBA are quantified using high-performance liquid chromatography (HPLC).

-

Calculation: The scavenging activity is determined by the concentration-dependent decrease in the formation of 2,3-DHBA and 2,5-DHBA. Studies have shown that SDG produces a concentration-dependent decrease in the formation of these adducts, with inhibitions of 82% and 74% for 2,3-DHBA and 2,5-DHBA respectively, at a concentration of 2000 µg/mL.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids, leading to a chain reaction of damage. The ability of SDG to inhibit this process is a crucial aspect of its antioxidant potential.

Malondialdehyde (MDA) Assay

Malondialdehyde (MDA) is a major product of lipid peroxidation and is commonly used as a biomarker for oxidative stress. The assay is typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored adduct.

Experimental Protocol:

-

Induction of Lipid Peroxidation: Lipid peroxidation can be induced in a biological sample (e.g., liver homogenate) using an oxidizing agent.

-

Sample Preparation: The homogenate is incubated with and without SDG at various concentrations.

-

Reaction with TBA: Thiobarbituric acid (TBA) is added to the samples, followed by heating (e.g., at 95°C for 60 minutes) to facilitate the reaction between MDA and TBA, forming a pink-colored MDA-TBA adduct.

-

Measurement: The absorbance of the resulting solution is measured spectrophotometrically at 532 nm.

-

Calculation: The inhibition of lipid peroxidation is calculated by comparing the absorbance of the SDG-treated samples to the control. SDG has been shown to prevent the lipid peroxidation of liver homogenate in a concentration-dependent manner in the concentration range from 319.3-2554.4 microM.

Modulation of Cellular Antioxidant Defense Systems

Beyond direct radical scavenging, SDG can also exert its antioxidant effects by modulating endogenous antioxidant defense mechanisms, including antioxidant enzymes and signaling pathways.

Effect on Antioxidant Enzyme Activity

SDG has been shown to enhance the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Experimental Protocol (General for Cell Culture):

-

Cell Culture and Treatment: A suitable cell line is cultured and then treated with various concentrations of SDG for a specific duration.

-

Cell Lysis: After treatment, the cells are harvested and lysed to release intracellular components.

-

Enzyme Activity Assays:

-

SOD Activity: Can be measured using a variety of methods, including those based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system.

-

CAT Activity: Typically measured by monitoring the decomposition of hydrogen peroxide (H2O2) spectrophotometrically at 240 nm.

-

GPx Activity: Often assayed by a coupled reaction in which glutathione reductase (GR) reduces the oxidized glutathione (GSSG) produced by GPx, and the consumption of NADPH is monitored at 340 nm.

-

-

Protein Quantification: The total protein content of the cell lysates is determined (e.g., using the Bradford assay) to normalize the enzyme activities.

Activation of the Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through the antioxidant response element (ARE). SDG has been found to activate this protective pathway.

Experimental Protocol (using Western Blot and Reporter Assays):

-

Cell Culture and Treatment: A relevant cell line (e.g., osteoarthritis chondrocytes) is treated with SDG at various concentrations and for different time points.

-

Western Blot Analysis:

-

Whole-cell lysates are prepared and subjected to SDS-PAGE.

-

Proteins are transferred to a membrane and probed with specific antibodies against Nrf2 and downstream target proteins like Heme Oxygenase-1 (HO-1).

-

The levels of these proteins are quantified to assess pathway activation.

-

-

Luciferase Reporter Assay:

-

Cells are transfected with a reporter plasmid containing the ARE sequence upstream of a luciferase gene.

-

After treatment with SDG, cell lysates are prepared, and luciferase activity is measured. An increase in luciferase activity indicates the activation of the Nrf2-ARE pathway.

-

A study on osteoarthritis chondrocytes stimulated with interleukin-1β (IL-1β) demonstrated that SDG treatment activates the Nrf2/HO-1 pathway.[3]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Chronic inflammation is closely linked to oxidative stress. SDG and its metabolites have been shown to inhibit this pro-inflammatory pathway.

Experimental Protocol (using Western Blot and Reporter Assays):

-

Cell Culture and Treatment: Cells (e.g., Human Umbilical Vein Endothelial Cells (HUVECs) or breast cancer cell lines) are treated with SDG or its metabolite enterolactone (ENL) in the presence or absence of an inflammatory stimulus (e.g., lipopolysaccharide (LPS) or TNF-α).

-

Western Blot Analysis:

-

Cell lysates are analyzed by Western blotting using antibodies against key proteins in the NF-κB pathway, such as phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65.

-

Inhibition of the pathway is indicated by a decrease in the phosphorylation of IκBα and p65. One study showed that SDG inhibited the LPS-induced phosphorylation of IκB-α and NF-κB p65 in HUVECs.[4]

-

-

Luciferase Reporter Assay:

-

Cells are transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene.

-

Following treatment with SDG/ENL and an inflammatory stimulus, luciferase activity is measured. A decrease in luciferase activity indicates inhibition of NF-κB transcriptional activity. The metabolite of SDG, enterolactone, has been shown to inhibit NF-κB activity in various breast cancer cell lines.[5][6]

-

Data Presentation

Table 1: Summary of In Vitro Antioxidant Activity of this compound (SDG)

| Assay | Model System | Key Findings | Reference |

| DPPH Radical Scavenging | Chemical Assay | IC50 = 78.9 μg/ml | [1] |

| Chemical Assay | Effective at 25-200μM | [2] | |

| Hydroxyl Radical Scavenging | Chemical Assay (HPLC) | 82% inhibition of 2,3-DHBA and 74% inhibition of 2,5-DHBA at 2000 µg/mL | |

| Lipid Peroxidation Inhibition | Rat Liver Homogenate | Concentration-dependent inhibition (319.3-2554.4 microM) | |

| Antioxidant Enzyme Activity | Osteoarthritis Chondrocytes | Activation of Nrf2/HO-1 pathway | [3] |

| NF-κB Signaling | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of LPS-induced phosphorylation of IκBα and p65 | [4] |

| Breast Cancer Cell Lines (by metabolite ENL) | Inhibition of NF-κB activity | [5][6] |

Visualizations

References

- 1. Investigation of in vitro and in vivo antioxidant potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant activities of the flaxseed lignan this compound, its aglycone secoisolariciresinol and the mammalian lignans enterodiol and enterolactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Ameliorates Osteoarthritis via Nuclear factor-erythroid 2-related factor-2/ nuclear factor kappa B Pathway: In vitro and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Exerts Anti-Inflammatory and Antiapoptotic Effects through Inhibiting the Akt/IκB/NF-κB Pathway on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The flaxseed lignan this compound decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Phytoestrogenic Activity of Secoisolariciresinol Diglucoside and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secoisolariciresinol diglucoside (SDG), a prominent lignan found in flaxseed, has garnered significant attention for its potential health benefits, largely attributed to its phytoestrogenic activity. Upon ingestion, SDG is metabolized by the gut microbiota into the enterolignans, enterodiol (END) and enterolactone (ENL), which are structurally similar to endogenous estrogens and can interact with estrogen receptors (ERs). This technical guide provides a comprehensive overview of the phytoestrogenic activity of SDG and its metabolites, focusing on their mechanism of action, effects on cell signaling, and experimental evaluation. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of these compounds.

Introduction

Phytoestrogens are plant-derived compounds that can elicit estrogenic or anti-estrogenic effects by binding to estrogen receptors. Lignans represent a major class of phytoestrogens, and this compound (SDG) is one of the most abundant dietary lignans. Found in high concentrations in flaxseed, SDG is a prodrug that requires metabolic activation by the intestinal microflora to exert its biological effects. The resulting metabolites, enterodiol (END) and enterolactone (ENL), are the primary bioactive forms that interact with the endocrine system. Understanding the intricate mechanisms of their action is crucial for evaluating their potential as therapeutic agents in hormone-dependent conditions.

Metabolism of this compound

The conversion of SDG to its active metabolites is a multi-step process mediated by various bacterial species in the colon.

Diagram: Metabolic Conversion of SDG

Caption: Metabolic pathway of SDG to its active metabolites, enterodiol and enterolactone, by gut microbiota.

Mechanism of Phytoestrogenic Action

The phytoestrogenic activity of SDG metabolites is primarily mediated through their interaction with estrogen receptors, ERα and ERβ.

Estrogen Receptor Binding

While specific quantitative binding affinities (IC50, Ki, or RBA values) for SDG, END, and ENL are not consistently reported in the literature, studies indicate that the metabolites, particularly enterolactone, exhibit a weak binding affinity for both ERα and ERβ, with a generally higher affinity for ERβ.[1] Their affinity is considerably lower than that of 17β-estradiol. This differential binding affinity may contribute to their tissue-specific and selective estrogenic/anti-estrogenic effects.

Estrogenic and Anti-estrogenic Effects

The estrogenic or anti-estrogenic activity of END and ENL is context-dependent, relying on the ambient concentration of endogenous estrogens and the specific ER subtype present in the target tissue.

-

Estrogenic Effects: In low-estrogen environments (e.g., post-menopause), enterolignans can act as weak ER agonists, initiating the transcription of estrogen-responsive genes. This can lead to beneficial effects such as the maintenance of bone density.[2]

-

Anti-estrogenic Effects: In high-estrogen environments (e.g., pre-menopause), enterolignans can compete with the more potent 17β-estradiol for ER binding. By occupying the receptor without fully activating it, they can antagonize the effects of endogenous estrogens, a mechanism that may contribute to a reduced risk of hormone-dependent cancers.[2]

Quantitative Data on Phytoestrogenic Activity

The following tables summarize the available quantitative data on the effects of SDG and its metabolites on cell proliferation and estrogen receptor activation.

Table 1: Effects of SDG and its Metabolites on Cell Proliferation

| Compound | Cell Line | Concentration | Effect | IC50 Value | Citation |

| This compound (SDG) | MCF-7 | Not Specified | No cytotoxic effects | Not Applicable | [3] |

| This compound (SDG) | MCF-7 | Not Specified | 25.9% decrease in cell proliferation | Not Determined | [4] |

| Secoisolariciresinol | MCF-7 | Not Specified | Inhibition of cell growth | 25 µM | [3] |

| Secoisolariciresinol-4', 4''-diacetate | MCF-7 | Not Specified | Inhibition of cell growth | 11 µM | [3] |

| Enterolactone (ENL) | MCF-7 | 100 µM | Reduced cell viability to 75% | Not Determined | |

| Enterodiol (END) | MCF-7 | 100 µM | Reduced cell viability to 58% | Not Determined |

Table 2: Effects of SDG Metabolites on Estrogen Receptor Transcriptional Activity

| Compound | Cell Line | Reporter System | Concentration | Fold Induction vs. Control | Citation |

| Enterodiol (ED) | MCF-7 | ERE-luciferase | 10 µM | ~3.5 | |

| Enterolactone (EL) | MCF-7 | ERE-luciferase | 10 µM | ~2.5 | |

| Enterolactone (EL) | HC11-ERE | 3xERE-Luc | 1 µM | Activation observed | |

| Enterolactone (EL) | HC11-ERE | 3xERE-Luc | 10 µM | Activation observed |

Signaling Pathways Modulated by SDG and its Metabolites

The interaction of SDG metabolites with estrogen receptors triggers a cascade of intracellular signaling events.

Diagram: Estrogen Receptor Signaling Pathway

Caption: Simplified overview of the estrogen receptor signaling pathway activated by SDG metabolites.

Beyond the classical ER pathway, SDG and its metabolites have been shown to modulate other signaling cascades, including the NF-κB and AMPK pathways, which are involved in inflammation and metabolism, respectively.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of phytoestrogenic activity.

Estrogen Receptor Competitive Binding Assay

Diagram: ER Competitive Binding Assay Workflow

Caption: Workflow for the estrogen receptor competitive binding assay.

Protocol:

-

Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., Tris-EDTA-dithiothreitol). The homogenate is centrifuged to pellet cellular debris, and the resulting supernatant (cytosol containing ERs) is collected.

-

Competitive Binding Incubation: A constant amount of radiolabeled 17β-estradiol (e.g., [³H]-E2) and increasing concentrations of the unlabeled test compound (SDG or its metabolites) are incubated with the uterine cytosol at 4°C.

-

Separation of Bound and Free Ligand: The ER-ligand complexes are separated from the unbound radioligand. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor complexes. The mixture is centrifuged, and the supernatant containing the free radioligand is discarded.

-

Quantification of Bound Radioactivity: The radioactivity in the HAP pellet is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Cell Proliferation Assay (MTT Assay)

Protocol:

-

Cell Seeding: Estrogen-responsive cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of the test compound (SDG or its metabolites) and incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plate is incubated to allow viable cells to metabolize the MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Estrogen Response Element (ERE) Luciferase Reporter Gene Assay

Diagram: ERE Luciferase Reporter Assay Principle

Caption: Principle of the ERE-luciferase reporter gene assay for measuring estrogenic activity.

Protocol:

-

Cell Transfection: A suitable cell line (e.g., MCF-7 or HEK293) is transiently or stably transfected with a plasmid containing an estrogen response element (ERE) linked to a luciferase reporter gene.

-

Cell Seeding and Treatment: The transfected cells are seeded in a multi-well plate and treated with various concentrations of the test compound.

-

Incubation: The cells are incubated to allow for ligand-ER binding, nuclear translocation, and activation of the luciferase reporter gene.

-

Cell Lysis: The cells are lysed to release the luciferase enzyme.

-

Luciferase Assay: A luciferase substrate (luciferin) is added to the cell lysate.

-

Luminescence Measurement: The light produced from the enzymatic reaction is measured using a luminometer. The intensity of the light is proportional to the transcriptional activity of the estrogen receptor.

Conclusion

This compound and its metabolites, enterodiol and enterolactone, exhibit complex phytoestrogenic activities that are dependent on the hormonal milieu and the estrogen receptor subtype expression in target tissues. While they are weak binders to estrogen receptors compared to endogenous estrogens, their ability to modulate ER signaling pathways underscores their potential as therapeutic agents for hormone-related conditions. The conflicting data on the direct antiproliferative effects of SDG highlight the need for further research to elucidate its precise mechanisms of action. The experimental protocols detailed in this guide provide a framework for the consistent and reliable evaluation of the phytoestrogenic properties of these and other compounds. Future research should focus on obtaining precise quantitative data for ER binding affinities and further exploring the dose-dependent effects of SDG and its metabolites in various in vitro and in vivo models to fully understand their therapeutic potential.

References

- 1. The flaxseed lignan this compound decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serum enterolactone concentrations are low in colon but not in rectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant Activity of this compound-derived Metabolites, Secoisolariciresinol, Enterodiol, and Enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of Secoisolariciresinol Diglucoside in Cancer Prevention: A Technical Guide for Researchers

Affiliation: Google Research

Abstract

Secoisolariciresinol diglucoside (SDG), a lignan precursor predominantly found in flaxseed, has garnered significant attention in oncological research for its potential cancer-preventive properties. Upon ingestion, SDG is metabolized by the gut microbiota into the bioactive mammalian lignans, enterodiol (END) and enterolactone (ENL). These metabolites exhibit a range of biological activities, including modulation of hormonal signaling, induction of apoptosis, and inhibition of angiogenesis and inflammation, which are critical processes in carcinogenesis. This technical guide provides an in-depth review of the current state of research on SDG in cancer prevention, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate its effects. Quantitative data from key in vitro and in vivo studies are summarized, and detailed protocols for essential experimental procedures are provided. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the complex biological processes involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of phytochemicals for cancer prevention.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the exploration of novel preventive strategies. Dietary phytochemicals have emerged as promising candidates for cancer prevention due to their potential to modulate various cellular processes involved in tumor initiation, promotion, and progression. This compound (SDG) is a polyphenolic compound belonging to the lignan family, with flaxseed being its most abundant dietary source.[1] Following consumption, SDG undergoes deglycosylation to secoisolariciresinol (SECO) and is further converted by intestinal bacteria to the enterolignans, enterodiol (END) and enterolactone (ENL).[2] These metabolites are structurally similar to endogenous estrogens, allowing them to interact with estrogen receptors and modulate hormone-dependent signaling pathways, a key mechanism in hormone-related cancers such as breast and prostate cancer.[3] Beyond its hormonal effects, SDG and its metabolites have been shown to possess antioxidant, anti-inflammatory, anti-angiogenic, and pro-apoptotic properties, suggesting a multi-targeted approach to cancer prevention.[4][5] This guide will delve into the technical details of SDG's role in cancer prevention research, providing the necessary information for researchers to design and execute further investigations in this promising field.

Metabolism of this compound

The biotransformation of SDG is a critical step in its bioactivity. The initial deglycosylation of SDG to SECO occurs in the small intestine. Subsequently, the gut microbiota in the colon metabolizes SECO to enterodiol (END) and then to enterolactone (ENL).[2] These enterolignans are absorbed into the bloodstream and circulate throughout the body, where they can exert their biological effects.

Quantitative Data on the Anti-Cancer Effects of SDG and its Metabolites

The anti-cancer potential of SDG and its metabolites has been quantified in numerous in vitro and in vivo studies. This section summarizes key quantitative findings to provide a comparative overview of their efficacy.

In Vitro Cytotoxicity and Anti-Proliferative Effects

The half-maximal inhibitory concentration (IC50) is a common measure of the cytotoxic potential of a compound against cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |

| SDG | DLD-1 | Colorectal Carcinoma | 37.45 µM | 48 or 72 hours | [6] |

| SDG | SW480 | Colon Carcinoma | Dose-dependent inhibition | 24, 48, 72 hours | [7] |

| SECO | MCF-7 | Breast Cancer | 25 µM | - | [8] |

| SECO Derivative | MCF-7 | Breast Cancer | 11 µM | - | [8] |

| SDG | A-375 | Skin Cancer | 93.7 µg/mL | - | [9] |

Note: Further studies are required to establish a comprehensive IC50 profile of SDG and its metabolites across a wider range of cancer cell lines.

Additional in vitro studies have demonstrated the anti-proliferative effects of SDG. For instance, SDG was shown to decrease MCF-7 cell proliferation by 25.9% (P = 0.007).[10]

Induction of Apoptosis

SDG treatment has been shown to significantly increase the percentage of apoptotic cells in cancer cell lines.

| Cell Line | Treatment | Apoptotic Cell Percentage (Control) | Apoptotic Cell Percentage (Treated) | Incubation Time | Reference |

| SW480 | SDG | 27.00% | 59.00% | 24 hours | [7] |

| SW480 | SDG | 29.00% | 61.00% | 48 hours | [7] |

| SW480 | SDG | 28.00% | 62.00% | 72 hours | [7] |

In Vivo Tumor Growth Inhibition

Animal studies provide crucial evidence for the anti-cancer efficacy of SDG and its metabolites in a physiological context.

| Compound | Animal Model | Cancer Model | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |

| SDG | C57BL/6 Mice | E0771 Mammary Tumor (TNBC) | 100 mg/kg diet | 3 weeks | Significant reduction in tumor volume (P < 0.05) | [2] |

| SDG | Athymic Mice | MCF-7 Human Breast Tumor | 1 g/kg diet | 8 weeks | Significantly decreased palpable tumor size | [5] |

| END | Nude Mice | Ovarian Cancer Xenograft | 1 mg/kg | - | Significant suppression of tumor weight and volume | [11] |

| ENL | Nude Mice | Ovarian Cancer Xenograft | 0.1 mg/kg and 1 mg/kg | - | Significant suppression of tumor weight and volume | [11] |

Mechanisms of Action and Signaling Pathways

SDG and its metabolites exert their anti-cancer effects through the modulation of multiple signaling pathways involved in cell proliferation, survival, apoptosis, angiogenesis, and inflammation.

Induction of Apoptosis

SDG has been shown to induce apoptosis through both caspase-dependent and -independent pathways. In colorectal cancer cells, SDG treatment leads to the cleavage of Gasdermin D (GSDMD), a key event in pyroptosis, a form of programmed cell death.[1] This process is dependent on the activation of caspase-1. Furthermore, SDG induces the accumulation of reactive oxygen species (ROS), which in turn activates the BAX-mitochondrial apoptotic pathway.[1] In colon carcinoma cells, SDG upregulates the expression of Caspase-3, a critical executioner caspase in the apoptotic cascade.[7]

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. SDG and its metabolite ENL have been shown to inhibit the NF-κB pathway.[2] In a mouse model of triple-negative breast cancer, SDG supplementation led to a significant reduction in the expression of phosphorylated p65, the active subunit of NF-κB.[2] This inhibition of NF-κB activity is a likely mechanism for the observed reduction in tumor growth.[2]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. SDG has demonstrated potent anti-angiogenic properties. In vitro studies have shown that SDG treatment of human coronary arteriolar endothelial cells (HCAEC) leads to an increased expression of vascular endothelial growth factor (VEGF) and its receptor, kinase insert domain-containing receptor (KDR/VEGFR2).[7] While this may seem counterintuitive, the overall effect in vivo appears to be a normalization of the vasculature and inhibition of pathological angiogenesis. Dietary SDG has been shown to reduce the expression of the metastasis marker and vascular endothelial growth factor in a human breast cancer cell line.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in SDG research.

SDG Extraction and Purification from Flaxseed

A common method for extracting SDG from flaxseed involves the following steps:

-

Defatting: Defat whole or ground flaxseed with a non-polar solvent (e.g., hexane) to remove the oil.

-

Extraction: Extract the defatted flax meal with a mixture of aliphatic alcohols (e.g., ethanol, methanol) and water.[1]

-

Alkaline Hydrolysis: Treat the extract with an alkaline solution (e.g., NaOH) to liberate SDG from its complexed form.[1]

-

Enrichment: Enrich the SDG content through liquid-liquid partitioning or by using anion exchange or C18 resins.[1]

-

Purification and Quantification: Further purify the SDG using techniques like High-Performance Liquid Chromatography (HPLC) and confirm its identity and purity using Mass Spectrometry (MS).[1]

In Vitro Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells per well and incubate for 24 hours.[13][14]

-

Treatment: Treat the cells with various concentrations of SDG or its metabolites and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).[14]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]

-